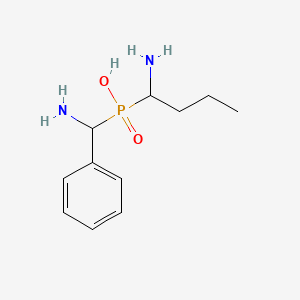

Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-

Description

Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-, is a bifunctional organophosphorus compound featuring a phosphinic acid core (H$_2$P(O)OH) substituted with two distinct groups: a 1-aminobutyl chain (a four-carbon aliphatic amine) and an aminophenylmethyl moiety (an aromatic benzyl group with an amine substituent). This structure confers unique steric, electronic, and binding properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

918329-90-5 |

|---|---|

Molecular Formula |

C11H19N2O2P |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1-aminobutyl-[amino(phenyl)methyl]phosphinic acid |

InChI |

InChI=1S/C11H19N2O2P/c1-2-6-10(12)16(14,15)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6,12-13H2,1H3,(H,14,15) |

InChI Key |

NCVDTFWXKFYQKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(N)P(=O)(C(C1=CC=CC=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Alkylating Esterification

This method involves the reaction of phenyl phosphinic acid with an alkyl halide in the presence of a base. The following steps outline the procedure:

- Reagents : Phenyl phosphinic acid, butyl bromide (or another suitable alkyl halide), and triethylamine as a base.

- Procedure : The reactants are mixed in a solvent and heated under reflux conditions. For example, a mixture of 0.28 g (2.0 mmol) of phenyl phosphinic acid and 0.26 mL (2.4 mmol) of butyl bromide was irradiated in a microwave reactor at 100 °C for 3.25 hours, yielding a product with a 76% yield after purification.

Microwave-Assisted Esterification

Microwave-assisted synthesis offers advantages such as reduced reaction times and improved yields:

- Reagents : Similar to the alkylating esterification method but using butanol instead of butyl bromide.

- Procedure : A mixture of 0.20 g (1.4 mmol) of phenyl phosphinic acid and 2.0 mL (21.0 mmol) of butanol is subjected to microwave irradiation at 160 °C for 2.5 hours, resulting in a yield of approximately 71%.

Thermal Esterification

Thermal esterification is another effective method that can be optimized for large-scale synthesis:

- Reagents : Phenyl phosphinic acid and butanol with a catalyst.

- Procedure : A mixture containing 0.50 g (3.5 mmol) of phenyl phosphinic acid and 3.8 mL (42.0 mmol) of butanol is stirred under nitrogen at its boiling point for an extended period (e.g., 26 hours). This method yielded an 80% product after purification.

Phospha-Mannich Reaction

The phospha-Mannich reaction is a versatile method for synthesizing aminophosphinic acids:

- Reagents : A P–H precursor, an aldehyde, and an amine.

- Procedure : The reaction typically occurs under mild conditions using wet acetic acid as a solvent, leading to high yields of aminomethyl-H-phosphinic acids. For instance, secondary amines react with formaldehyde and hypophosphorous acid to produce desired products with minimal by-products.

The following table summarizes the various preparation methods for P-(1-aminobutyl)-P-(aminophenylmethyl)- phosphinic acid:

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Alkylating Esterification | 76 | 3.25 hours | Reflux |

| Microwave-Assisted Esterification | 71 | 2.5 hours | Microwave irradiation |

| Thermal Esterification | 80 | 26 hours | Nitrogen atmosphere |

| Phospha-Mannich Reaction | High | Variable | Mild conditions |

The preparation methods for phosphinic acid derivatives such as P-(1-aminobutyl)-P-(aminophenylmethyl)- vary in terms of efficiency, yield, and scalability. The choice of method depends on specific requirements such as purity, reaction time, and environmental considerations.

Recent advances have shown that microwave-assisted techniques and phospha-Mannich reactions can provide cleaner syntheses with higher yields compared to traditional methods. Further research into optimizing these processes could enhance their applicability in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The amino groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of aminophosphinic acid derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of phosphinic acids often involves the reaction of phosphorus compounds with amines or other nucleophiles. Recent studies have demonstrated effective methodologies for synthesizing aminoalkyl-H-phosphinic acids under mild conditions, utilizing wet acetic acid as a solvent. This approach has yielded high conversion rates and minimal by-products, showcasing the synthetic utility of these compounds in creating various derivatives .

Biological Applications

2.1 Enzyme Inhibition

Phosphinic peptides, which include derivatives of phosphinic acids, have been identified as potent inhibitors of Zn-metalloproteases. These enzymes play crucial roles in various biological processes, making phosphinic peptides valuable as tool compounds in drug design. Their ability to mimic natural substrates allows for high binding affinity and selectivity against specific proteases . For instance, phosphinic dipeptides have been shown to inhibit enzymes from Plasmodium falciparum, which are targets for antimalarial therapies .

2.2 Antibacterial Activity

Phosphinic acid compounds are recognized for their antibacterial properties. They have been studied extensively for their potential as antimicrobial agents, particularly against resistant strains of bacteria. The structural characteristics of phosphinic acids contribute to their effectiveness in disrupting bacterial cell functions .

Applications in Material Science

3.1 Polymer Chemistry

Phosphinic acid derivatives are also utilized in polymer chemistry, where they serve as functional groups that enhance the properties of polymers. Their incorporation into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

3.2 Water Treatment

The unique properties of phosphinic acids allow them to be employed in water treatment processes. They can act as chelating agents that bind to metal ions, facilitating the removal of contaminants from water sources .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aminoalkyl-H-phosphinic acid synthesis | Wet acetic acid, mild conditions | ~90 |

| Phosphinic peptide synthesis | One-pot reaction | Good yield |

| Polymer-supported phosphinic acids | Various polymer matrices | Variable |

Case Study: Inhibition of Aminopeptidases

A study demonstrated that a specific phosphinic peptide effectively inhibited aminopeptidases from N. meningitides. The crystal structure analysis revealed critical interactions between the inhibitor and the enzyme's active site, highlighting the potential for developing selective inhibitors against similar targets .

Mechanism of Action

The mechanism by which phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Features:

- Phosphinic Acid Core : The central phosphorus atom is bonded to two organic substituents and two hydroxyl groups, enabling hydrogen bonding and metal coordination .

- Aromatic Aminobenzyl Group: The aminophenylmethyl substituent introduces rigidity and π-π stacking capabilities, which may enhance interactions with biological targets or materials .

Phosphinic acids with aminoalkyl or aromatic substituents are studied for their biochemical and physicochemical properties. Below, we compare the target compound with structurally related derivatives.

Key Observations:

- Chain Length and Activity: Longer aliphatic chains (e.g., hexyl in ) enhance urease inhibition, likely due to improved hydrophobic interactions. The target compound’s shorter 1-aminobutyl group may reduce potency compared to hexyl derivatives but could improve solubility .

- Aromatic vs. Aliphatic Groups: The aminophenylmethyl group in the target compound may confer stronger binding to aromatic-rich enzyme pockets (e.g., aminopeptidases) compared to purely aliphatic analogs like aminoethylphosphinic acid .

- Conformational Restriction : Unsaturated phosphinic acids (e.g., CGP44530) show higher receptor affinity due to restricted rotation, a feature absent in the target compound .

Physicochemical Properties

- Acid-Base Behavior: The phosphinic acid core (pKa ~1.5–2.5) and amine groups (pKa ~9–10) enable pH-dependent solubility and metal chelation, similar to aminophosphonic acids .

Biological Activity

Phosphinic acids, particularly derivatives like P-(1-aminobutyl)-P-(aminophenylmethyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Phosphinic Acids

Phosphinic acids are characterized by the presence of a phosphorous atom bonded to a hydroxyl group and two organic substituents. They are known for their ability to mimic natural phosphates and exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The specific compound in focus, P-(1-aminobutyl)-P-(aminophenylmethyl)-, is a derivative that combines features of both amines and phosphinic acid structures.

Mechanisms of Biological Activity

The biological activity of phosphinic acids is largely attributed to their ability to interact with enzymes and biological pathways. Key mechanisms include:

- Enzyme Inhibition : Many phosphinic acids act as inhibitors of metalloproteinases and other enzymes by mimicking substrates or cofactors. For instance, they can inhibit angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) with IC50 values often below 100 nM .

- Antimicrobial Activity : Research has shown that α-aminophosphonates exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their potency .

- Neuroactive Properties : Some phosphinic acid derivatives show promise as neuroactive compounds, potentially impacting neurotransmitter systems .

Antibacterial Activity

A study conducted on various α-aminophosphonates revealed that several derivatives demonstrated substantial antibacterial activity. For example, compounds synthesized with quinoline moieties showed effectiveness against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the molecular structure could enhance antibacterial potency significantly .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3b | E. coli | 20 |

| 7a | S. aureus | 25 |

| 7b | K. pneumoniae | 22 |

Enzyme Inhibition Studies

The compound P-(1-aminobutyl)-P-(aminophenylmethyl)- was evaluated for its ability to inhibit metalloproteases. It was found to be a potent inhibitor of endothelin converting enzyme (ECE), which is crucial in regulating blood pressure and fluid balance. The study highlighted the importance of stereochemistry in enhancing interaction with the enzyme active site .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of P-(1-aminobutyl)-P-(aminophenylmethyl)- typically involves the reaction of suitable precursors under controlled conditions to ensure high yields and specific stereochemistry. Recent advancements in asymmetric synthesis have improved the efficiency of producing enantiomerically pure forms of these compounds, which are essential for maximizing biological activity .

Table: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of aromatic rings | Increased lipophilicity and binding affinity |

| Variation in alkyl chain length | Altered pharmacokinetics |

| Introduction of electron-withdrawing groups | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-, and how can purity be optimized?

- Methodology : The compound is synthesized via phosphorylation of imines using hypophosphorous acid derivatives. A common approach involves the Kabachnick-Fields reaction, where aldehydes, amines, and phosphites are condensed under acidic or solvent-free conditions. For example, catalytic enantioselective methods using chiral catalysts like (R)-BINOL derivatives can achieve stereochemical control. Post-synthesis, purity is optimized via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with chloroform/methanol gradients) .

Q. Which analytical techniques are critical for structural characterization of this phosphinic acid derivative?

- Methodology :

- NMR Spectroscopy : ¹H and ³¹P NMR confirm substituent positions and phosphinic group integration. For example, ³¹P NMR typically shows peaks near 25–35 ppm for phosphinic acids.

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the aminobutyl and aminophenylmethyl substituents.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₆N₂O₂P requires exact mass 230.0926) .

Q. What biological activities are associated with this compound, and how are they assayed?

- Methodology : The phosphinic acid moiety acts as a metalloprotease inhibitor by chelating active-site metal ions. In vitro assays with enzymes like angiotensin-converting enzyme (ACE) or bacterial aminopeptidases are conducted using fluorogenic substrates. Activity is quantified via IC₅₀ values, with competitive inhibition kinetics analyzed using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can researchers resolve low yields in stereoselective synthesis of this compound?

- Methodology :

- Catalyst Optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cu(I)/bisphosphine complexes) to enhance enantiomeric excess (ee).

- Reaction Engineering : Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) and improves yield by minimizing side reactions.

- Protecting Groups : Temporarily protect the amine groups with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during phosphorylation .

Q. How should contradictory bioactivity data across studies be statistically validated?

- Methodology :

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. CHO) and enzyme batches.

- Statistical Significance : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Use p-values (<0.05) to confirm differences are not due to random error (see for p-value interpretation).

- Purity Confirmation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities affecting activity .

Q. What computational strategies predict the binding mode of this compound with target enzymes?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate interactions with metalloprotease active sites. Focus on Zn²⁺ coordination and hydrogen bonds with catalytic residues.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to confirm pose retention.

- Free Energy Calculations : MM-GBSA estimates binding affinity, correlating with experimental ΔG values .

Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how can this be mitigated?

- Methodology :

- Storage Conditions : Store under argon at -20°C in desiccators with silica gel. Pre-dry solvents (e.g., molecular sieves for DMF) before use.

- Karl Fischer Titration : Quantify residual water in batches to ensure consistency.

- Lyophilization : For biological assays, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potencies (e.g., ACE vs. thermolysin)?

- Methodology :

- Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes; recombinant systems minimize confounding factors.

- Buffer Conditions : Standardize assay pH (e.g., pH 7.4 for ACE) and ionic strength (50 mM Tris-HCl).

- Control Inhibitors : Include reference inhibitors (e.g., captopril for ACE) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.